
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)furan-2-carboxamide, also known as FGIN-1-27, is a synthetic compound that has been extensively studied in the field of neuroscience. It is a potent and selective agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a key role in the regulation of synaptic plasticity and neurotransmitter release.
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Amides and Esters Containing Furan Rings This compound is used in the synthesis of amides and esters containing furan rings . The synthesis is carried out under microwave-assisted conditions, which allows for the production of N-blocked amides using N-blocked amino acids . This method also enables the synthesis of compounds with a monoamide and ester moiety, as well as products with diamides and diester bonds .
Production of Chemicals from Biomass
The compound is part of a broader category of chemicals that are produced from biomass . These bioproducts add value to biorefinery processes and are derived from renewable resources such as commodity sugars, lignocellulosic biomass, or algae .
3. Inhibitors of Lethal H5N1 Influenza A Viruses Furan-carboxamide derivatives, including this compound, have been identified as novel inhibitors of lethal H5N1 influenza A viruses . The systematic structure–activity relationship (SAR) studies demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) had significant influence on the anti-influenza activity .
Development of Antiviral Drugs
Due to the emergence of drug-resistant influenza viruses, there is an urgent need for the identification of novel anti-influenza drugs . Furan-carboxamide derivatives, including this compound, are being studied for their potential as antiviral drugs .
Synthesis of Furfural Derivatives
This compound is used in the synthesis of furfural derivatives . Furfural is one of the 30 compounds produced by bio-refining biomass . Furfural can be transformed by selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation processes into a number of C4 and C5 compounds .
6. Production of Hydrocarbon Fuels and Fuel Additives The transformation of furfural, a process in which this compound is involved, results in the production of important raw materials for the production of hydrocarbon fuels and fuel additives .
Wirkmechanismus
Target of Action
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)furan-2-carboxamide is a furan-carboxamide derivative that has been identified as a potent inhibitor of the influenza A H5N1 virus . The primary target of this compound is the H5N1 virus, a subtype of the influenza A virus .
Mode of Action
The interaction of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)furan-2-carboxamide with its target, the H5N1 virus, results in the inhibition of the virus. The compound’s structure–activity relationship (SAR) studies have shown that the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) significantly influences its anti-influenza activity .
Biochemical Pathways
The biochemical pathways affected by N-(2-(3-methoxyphenyl)-2-morpholinoethyl)furan-2-carboxamide are primarily related to the life cycle of the influenza A H5N1 virus. By inhibiting the virus, the compound disrupts the viral replication process, thereby affecting the downstream effects associated with the spread of the virus .
Pharmacokinetics
The compound’s potent inhibitory activity against the h5n1 virus suggests that it may have favorable bioavailability .
Result of Action
The molecular and cellular effects of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)furan-2-carboxamide’s action primarily involve the inhibition of the influenza A H5N1 virus. This results in a decrease in the spread of the virus, potentially reducing the severity of the infection .
Eigenschaften
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-22-15-5-2-4-14(12-15)16(20-7-10-23-11-8-20)13-19-18(21)17-6-3-9-24-17/h2-6,9,12,16H,7-8,10-11,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGIYZKVCFVBJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=CC=CO2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

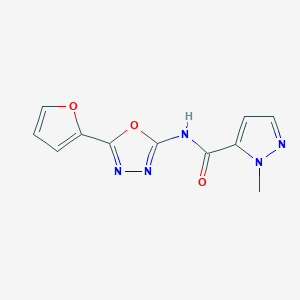
![(E)-methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2561560.png)
![1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone](/img/structure/B2561561.png)
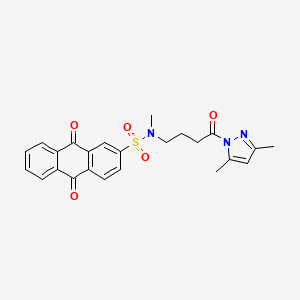

![N-(3,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2561564.png)

![1-[4-(6-Chloro-2-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B2561567.png)
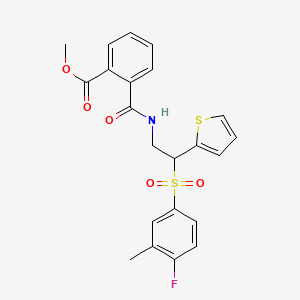
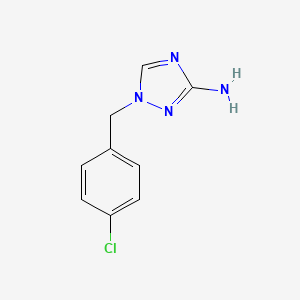

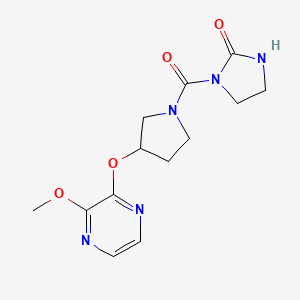

![1-[(3R)-3-Aminopyrrolidin-1-yl]ethanone;dihydrochloride](/img/structure/B2561579.png)